1-[(2-chloropyridin-3-yl)oxy]-N,N-dimethylmethanethioamide
Overview
Description
1-[(2-chloropyridin-3-yl)oxy]-N,N-dimethylmethanethioamide is a chemical compound with the molecular formula C8H9ClN2OS and a molecular weight of 216.69 g/mol . This compound is known for its unique structure, which includes a chloropyridinyl group and a dimethylmethanethioamide moiety. It is used in various scientific research applications due to its interesting chemical properties.
Scientific Research Applications
1-[(2-chloropyridin-3-yl)oxy]-N,N-dimethylmethanethioamide is utilized in various scientific research fields, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Preparation Methods
The synthesis of 1-[(2-chloropyridin-3-yl)oxy]-N,N-dimethylmethanethioamide typically involves the reaction of 2-chloropyridine with N,N-dimethylmethanethioamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent, such as dimethylformamide or tetrahydrofuran . The reaction mixture is stirred at a controlled temperature, often around room temperature to 50°C, until the reaction is complete. The product is then purified using standard techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
1-[(2-chloropyridin-3-yl)oxy]-N,N-dimethylmethanethioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding amines or alcohols.
Mechanism of Action
The mechanism of action of 1-[(2-chloropyridin-3-yl)oxy]-N,N-dimethylmethanethioamide involves its interaction with specific molecular targets. The chloropyridinyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The dimethylmethanethioamide moiety can also contribute to its biological activity by forming covalent bonds with target proteins .
Comparison with Similar Compounds
1-[(2-chloropyridin-3-yl)oxy]-N,N-dimethylmethanethioamide can be compared with similar compounds such as:
1-[(2-bromopyridin-3-yl)oxy]-N,N-dimethylmethanethioamide: This compound has a bromine atom instead of chlorine, which can affect its reactivity and biological activity.
1-[(2-fluoropyridin-3-yl)oxy]-N,N-dimethylmethanethioamide: The presence of a fluorine atom can enhance the compound’s stability and lipophilicity.
1-[(2-iodopyridin-3-yl)oxy]-N,N-dimethylmethanethioamide: The iodine atom can increase the compound’s molecular weight and alter its electronic properties.
These comparisons highlight the unique properties of this compound, making it a valuable compound for various research applications.
Properties
IUPAC Name |
O-(2-chloropyridin-3-yl) N,N-dimethylcarbamothioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2OS/c1-11(2)8(13)12-6-4-3-5-10-7(6)9/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOCPBSVZDXGHPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=S)OC1=C(N=CC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601166922 | |
Record name | Carbamothioic acid, N,N-dimethyl-, O-(2-chloro-3-pyridinyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601166922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803583-53-0 | |
Record name | Carbamothioic acid, N,N-dimethyl-, O-(2-chloro-3-pyridinyl) ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1803583-53-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamothioic acid, N,N-dimethyl-, O-(2-chloro-3-pyridinyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601166922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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